molecular formula C9H10ClNOS B1351190 N1-[3-(Methylthio)phenyl]-2-chloroacetamide CAS No. 85126-64-3

N1-[3-(Methylthio)phenyl]-2-chloroacetamide

Cat. No.: B1351190
CAS No.: 85126-64-3
M. Wt: 215.7 g/mol
InChI Key: MVHJOIYPKBFDCH-UHFFFAOYSA-N
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Description

N1-[3-(Methylthio)phenyl]-2-chloroacetamide is a useful research compound. Its molecular formula is C9H10ClNOS and its molecular weight is 215.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Spectroscopy Applications

Research on substituted N-(phenyl)-2-chloroacetamides, which include compounds similar to N1-[3-(Methylthio)phenyl]-2-chloroacetamide, has involved 35Cl NQR spectroscopy to investigate the structure and dynamics of these molecules. A study by Gowda et al. (1999) focused on methyl- and nitro-substituted derivatives, providing insights into the electronic effects of substituents on the chloroacetamide moiety.

Herbicidal Activity

Some N-(1-alkenyl)-2-chloroacetamides, closely related in structure, have been synthesized and tested for herbicidal activity against paddy field weeds. Okamoto et al. (1991) found that certain derivatives exhibit significant herbicidal properties, suggesting potential agricultural applications for related chloroacetamide compounds Okamoto et al. (1991).

Pharmacokinetics and Lipophilicity

The lipophilicity and pharmacokinetics of N-(substituted phenyl)-2-chloroacetamides were evaluated by Vastag et al. (2018) using chromatographic techniques. The study concluded that these compounds meet the theoretical requirements for bioactive compounds, with significant implications for their pharmacokinetic properties and potential as drug candidates Vastag et al. (2018).

Antimicrobial Activity

A series of N-(substituted phenyl)-2-chloroacetamides were screened for antimicrobial potential by Bogdanović et al. (2021). Their study, based on QSAR analysis and standard antimicrobial testing, highlighted the compounds' effectiveness against various bacteria and pathogenic yeasts, paving the way for the development of new antimicrobial agents Bogdanović et al. (2021).

Theoretical Studies

Theoretical studies, such as those by Al-hazam (2009), have provided spectroscopic and computational insights into α-chloroacetamide derivatives. These studies offer a deeper understanding of the compounds' structures and the effects of various substituents, contributing to the broader knowledge of chloroacetamides' chemical behavior Al-hazam (2009).

Properties

IUPAC Name

2-chloro-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNOS/c1-13-8-4-2-3-7(5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHJOIYPKBFDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384095
Record name 2-Chloro-N-[3-(methylsulfanyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85126-64-3
Record name 2-Chloro-N-[3-(methylsulfanyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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